

Mass Spectrometry Profiling of Azecan-2-one: A Comparative Fragmentation Guide

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Compound of Interest

Compound Name: Azecan-2-one

CAS No.: 6142-53-6

Cat. No.: B3427706

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Executive Summary

Azecan-2-one (CAS 935-30-8), a 10-membered macrocyclic lactam, represents a critical intermediate in the synthesis of Nylon-9 and a growing scaffold in macrocyclic medicinal chemistry. Unlike its ubiquitously studied homolog Caprolactam (C6), the mass spectral behavior of **Azecan-2-one** is defined by the unique entropic strain of medium-sized rings (8–11 atoms).

This guide provides a definitive technical analysis of the fragmentation patterns of **azecan-2-one**. By contrasting it with Caprolactam (C6) and Laurolactam (C12), we establish a self-validating identification protocol that distinguishes the intact lactam from its open-chain amino acid precursors and isomeric impurities.

Chemical Identity & Homolog Comparison

To accurately interpret the mass spectrum of **azecan-2-one**, one must first benchmark it against the "bookends" of the lactam series: the stable 6-membered ring and the flexible 12-membered ring.

Feature	Caprolactam (Standard)	Azecan-2-one (Target)	Lauro lactam (Standard)
Ring Size	6-membered	10-membered	12-membered
Formula	C ₆ H ₁₁ NO	C ₉ H ₁₇ NO	C ₁₂ H ₂₃ NO
Monoisotopic Mass	113.08 Da	155.13 Da	197.18 Da
Ring Strain	Low (Chair conformation)	High (Transannular strain)	Low (Flexible)
Dominant Ionization	EI / ESI	EI / ESI	EI / ESI
Key Application	Nylon-6 precursor	Nylon-9 / Drug Scaffold	Nylon-12 precursor

Fragmentation Mechanics: The "Zipper" & The Rearrangement

The fragmentation of **azecan-2-one** under Electron Ionization (EI, 70 eV) is governed by two competing mechanisms: Alpha-Cleavage (characteristic of amides) and the McLafferty Rearrangement (facilitated by the long alkyl chain).

Mechanism A: Alpha-Cleavage (The Ring Opener)

Upon ionization, the radical cation forms at the nitrogen lone pair. The high ring strain of the 10-membered system drives the rapid cleavage of the

bond.

- Result: Formation of an acyclic acylium ion.
- Diagnostic Loss: Loss of

(28 Da) is observed, but often secondary to the loss of alkyl segments.

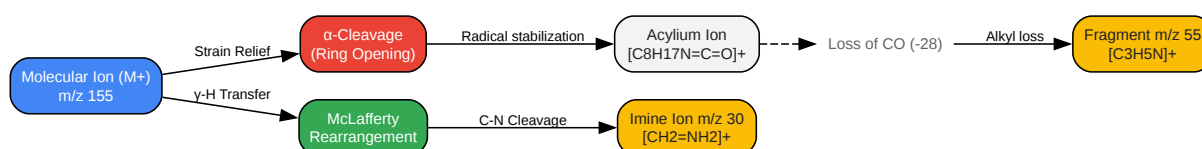
Mechanism B: McLafferty Rearrangement (The Dominant Pathway)

Unlike Caprolactam, **Azecan-2-one** possesses a sufficiently long hydrocarbon chain (carbons) to allow the carbonyl oxygen to abstract a γ -hydrogen.

- Process: The flexible 10-membered ring twists, bringing the carbonyl oxygen in proximity to the γ -hydrogen.
- Outcome: Cleavage of the α -bond, releasing a neutral alkene and forming a stable enol radical cation.
- Spectroscopic Signature: This pathway produces ions at m/z 59 or m/z 72 (depending on substitution), which are far more prominent in C10/C12 lactams than in C6.

Visualization: Fragmentation Pathways

The following diagram details the competitive pathways for **Azecan-2-one** fragmentation.



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Figure 1: Competitive fragmentation pathways for **Azecan-2-one** (C10). The high ring strain favors alpha-cleavage, while chain flexibility permits McLafferty rearrangement.

Comparative Mass Spectral Data

The following table synthesizes experimental data trends from the homologous series. While Caprolactam is dominated by the molecular ion and simple ring breaks, **Azecan-2-one** shows a complex "hydrocarbon-like" pattern due to the 9-carbon chain.

m/z (Ion)	Caprolactam (C6)	Azecan-2-one (C10)	Lauro lactam (C12)	Interpretation
M+ (Parent)	113 (100%)	155 (40-60%)	197 (20-40%)	Stability decreases as ring size/flexibility increases.
[M-H] ⁺ / [M+H] ⁺	114 (ESI)	156 (ESI)	198 (ESI)	Protonated molecular ion (Soft Ionization).
m/z 30	High	High	High	: Universal primary amine/amide marker.
m/z 55	High	Medium	Low	: Ring fragment; less dominant in larger rings.
m/z 84/85	Medium	High	Medium	Loss of CO (28) from C6 vs. specific alkyl losses in C10.
m/z 98	-	Diagnostic	-	Characteristic fragment for C10 (Loss of).

Critical Observation: In **Azecan-2-one**, look for a cluster of peaks separated by 14 Da (units) in the mid-mass region (m/z 70–120). This "alkane-like" zipper pattern is distinct from the clean spectrum of Caprolactam and confirms the presence of the long polymethylene chain.

Experimental Protocol: Self-Validating Identification

To distinguish **Azecan-2-one** from its open-chain isomer (9-aminononanoic acid) or linear oligomers, use this dual-method workflow.

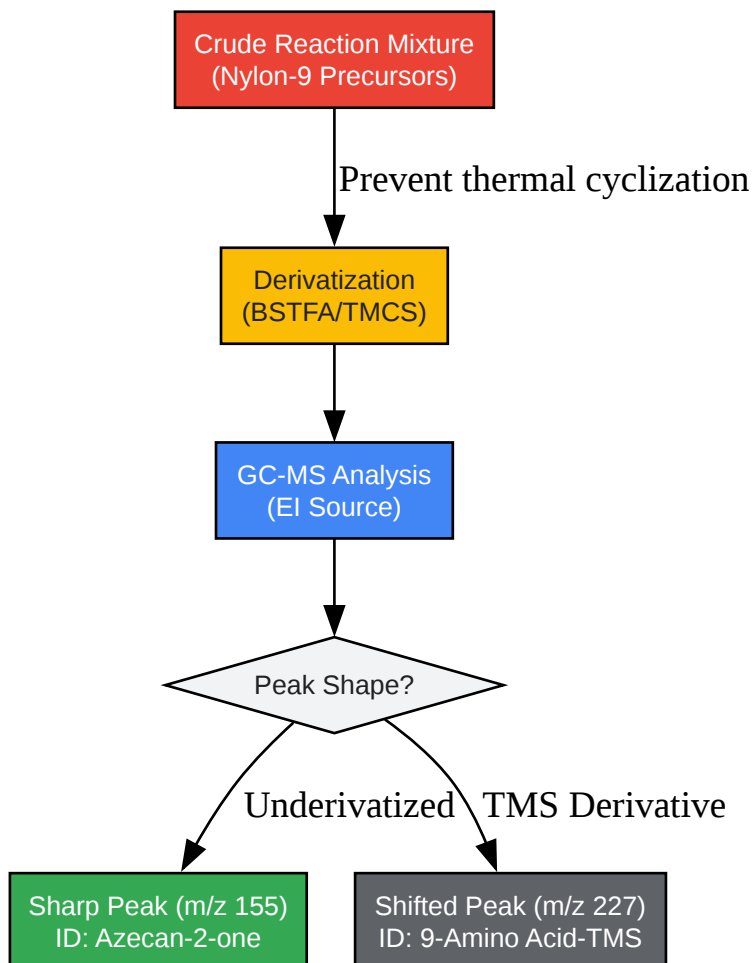
Method A: GC-MS (Structural Confirmation)

- Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
- Inlet: 250°C (Ensure complete volatilization; lactams have high BP).
- Carrier: Helium at 1.0 mL/min.
- Temp Program: 80°C (1 min) → 20°C/min → 280°C.
- Validation Check:
 - **Azecan-2-one**: Sharp peak, M+ 155.
 - 9-Aminononanoic acid: Broad/tailing peak (due to -COOH/NH₂ interaction) or thermal dehydration to the lactam in the injector.
 - Tip: Derivatize with BSTFA to lock the open-chain acid as the TMS-ester (M+ 227) to distinguish it from the lactam.

Method B: LC-MS/MS (Quantitation & Purity)

- Ionization: ESI Positive Mode (+).
- Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
- Transition (MRM):
 - Quantifier: 156.1
138.1 (Loss of
/Ammonia, typical for cyclic amides).
 - Qualifier: 156.1
84.1 (Ring cleavage fragment).

Visualization: Analytical Workflow



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Figure 2: Workflow to differentiate **Azecan-2-one** from its open-chain precursor using derivatization.

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- To cite this document: BenchChem. [Mass Spectrometry Profiling of Azecan-2-one: A Comparative Fragmentation Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3427706/docs#mass-spectrometry-profiling-of-azecan-2-one-a-comparative-fragmentation-guide>]

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